

The Structure of the YL-5092 Complex with YTHDC1: A Technical Guide

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Compound of Interest

Compound Name: YL-5092

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure and interaction of the potent and selective inhibitor **YL-5092** with its target, the N6-methyladenosine (m6A) reader protein YTHDC1. The information presented herein is intended to support research and drug development efforts targeting m6A reader proteins in oncology, particularly in acute myeloid leukemia (AML).

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m6A are mediated by a set of proteins known as "readers," which recognize and bind to m6A-modified RNA. YTHDC1 is a nuclear m6A reader that has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML).^{[1][2]} In AML, YTHDC1 is often overexpressed and contributes to the stabilization of oncogenic transcripts, such as MYC, promoting leukemogenesis.^{[3][4][5]}

YL-5092 has emerged as a first-in-class, highly potent, and selective small-molecule inhibitor of YTHDC1.^[1] Its ability to disrupt the YTHDC1-m6A interaction provides a promising therapeutic strategy for AML and other MYC-driven cancers.^[4] This guide details the structural basis of **YL-5092**'s inhibitory activity, the biophysical and cellular characterization of its interaction with YTHDC1, and the experimental methodologies employed in these assessments.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the binding affinity, inhibitory potency, and cellular activity of **YL-5092** and a related potent inhibitor, compound 40.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

Compound	Target	Assay	Kd (nM)	IC50 (nM)
YL-5092	YTHDC1	ITC	29.6	7.4
Compound 40	YTHDC1	ITC	49	-
Compound 40	YTHDC1	HTRF	-	350

Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

Compound	Cell Line	Assay	GI50 (μM)	Notes
YL-5092	Various AML cells	Proliferation	0.28 - 2.87	Induces G0/G1 phase arrest and apoptosis. [6]
Compound 40	THP-1	Proliferation	3.2	
Compound 40	MOLM-13	Proliferation	5.6	
Compound 40	NOMO-1	Proliferation	8.2	

Table 3: Thermal Shift Assay Data for Compound 40

Target	Assay	ΔTm (°C) at 100 μM
YTHDC1	TSA	12

Structural Insights from X-ray Crystallography

The co-crystal structure of YTHDC1 in complex with a potent inhibitor provides a detailed understanding of the molecular interactions driving the high-affinity binding. The structure of a

closely related inhibitor, compound 40, in complex with YTHDC1 has been resolved at 1.6 Å.^[7] This high-resolution structure reveals that the inhibitor binds to the aromatic cage of the YTH domain, the same pocket that recognizes the m6A-modified adenine base.

Key interactions observed in the crystal structure include:

- **Hydrophobic Interactions:** The inhibitor's core structure is nestled within the aromatic cage formed by key residues such as Trp377 and Trp428.
- **Hydrogen Bonding:** Specific hydrogen bonds are formed between the inhibitor and the protein, further stabilizing the complex.

The structural data confirms that these inhibitors act as competitive inhibitors, directly occluding the m6A binding site and preventing YTHDC1 from engaging with its target mRNAs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protein Expression and Purification for Crystallography

Human YTHDC1 (residues 355-509) is cloned into an expression vector with a cleavable N-terminal tag (e.g., GST or His-tag). The protein is expressed in *E. coli* BL21(DE3) cells. Following cell lysis, the protein is purified using affinity chromatography. The tag is then cleaved by a specific protease, and the protein is further purified by size-exclusion chromatography to obtain a homogenous sample for crystallization.

X-ray Crystallography

- **Crystallization:** The purified YTHDC1 protein is concentrated and mixed with the inhibitor (e.g., compound 40) at a molar ratio that ensures saturation of the binding site. Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C by mixing the protein-ligand solution with various crystallization reservoir solutions.
- **Data Collection:** Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

- Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of YTHDC1 as a search model (e.g., PDB ID: 4R3H).[8] The model is then built and refined using software such as COOT and Phenix.[8]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the IC₅₀ value of inhibitors in a competitive binding format.

- A biotinylated m6A-containing RNA probe is used.
- GST-tagged YTHDC1 is incubated with the inhibitor at varying concentrations.
- The biotinylated RNA probe is added, followed by the HTRF detection reagents: a europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-XL665 conjugate (acceptor).
- When the RNA probe binds to YTHDC1, the donor and acceptor are brought into proximity, generating a FRET signal.
- The inhibitor competes with the RNA probe for binding to YTHDC1, leading to a decrease in the FRET signal.
- The signal is read on an HTRF-compatible plate reader, and the IC₅₀ is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

- Purified YTHDC1 protein is placed in the sample cell of the calorimeter.
- The inhibitor is loaded into the injection syringe. Both the protein and the inhibitor are in the same buffer to minimize heats of dilution.
- The inhibitor is titrated into the protein solution in a series of small injections.
- The heat change associated with each injection is measured.

- The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal stability of a protein upon ligand binding.

- Purified YTHDC1 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
- The inhibitor is added to the protein-dye mixture.
- The temperature is gradually increased, and the fluorescence is monitored.
- As the protein unfolds, it exposes hydrophobic residues, causing an increase in fluorescence.
- A ligand that stabilizes the protein will increase its melting temperature (T_m). The change in T_m (ΔT_m) is a measure of ligand binding.

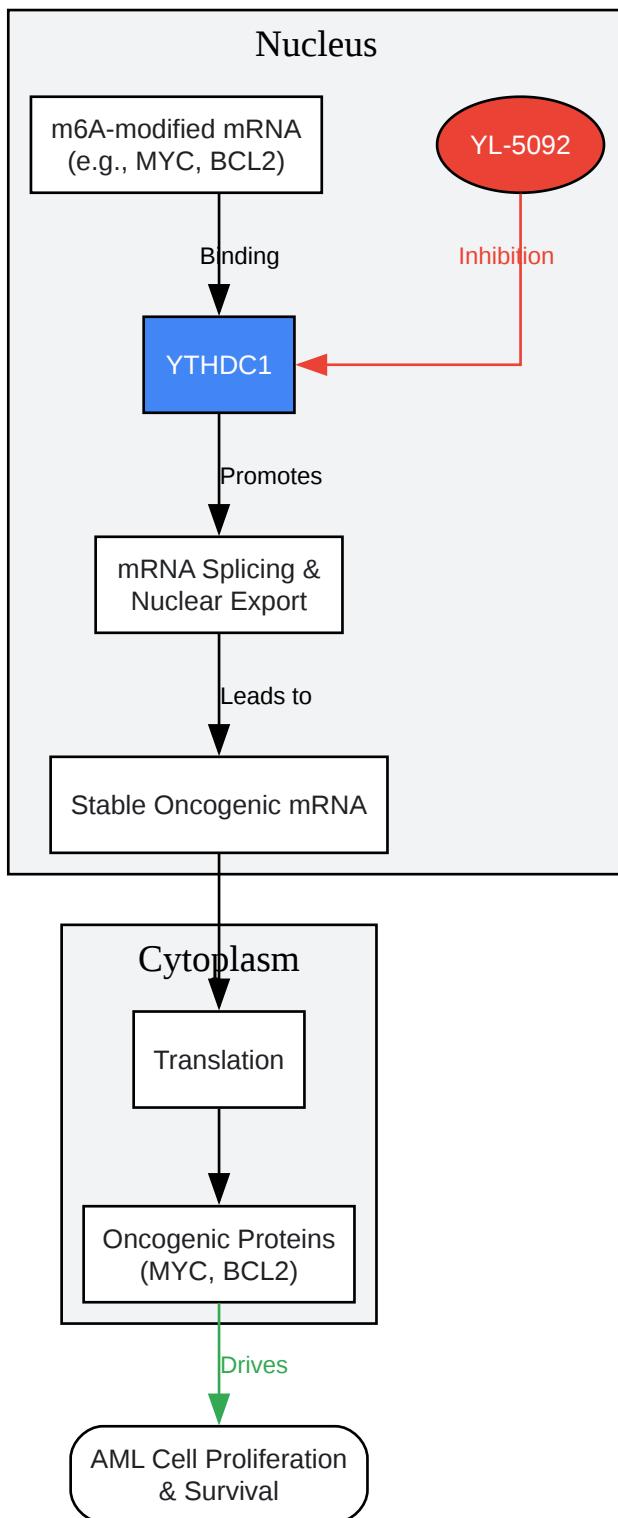
Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular context.

- Intact cells (e.g., MOLM-13) are treated with the inhibitor at various concentrations.
- The cells are heated to a specific temperature to induce protein denaturation and aggregation.
- The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- The amount of soluble YTHDC1 in the supernatant is quantified by Western blotting or other protein detection methods.
- A stabilizing ligand will result in more soluble YTHDC1 at a given temperature.

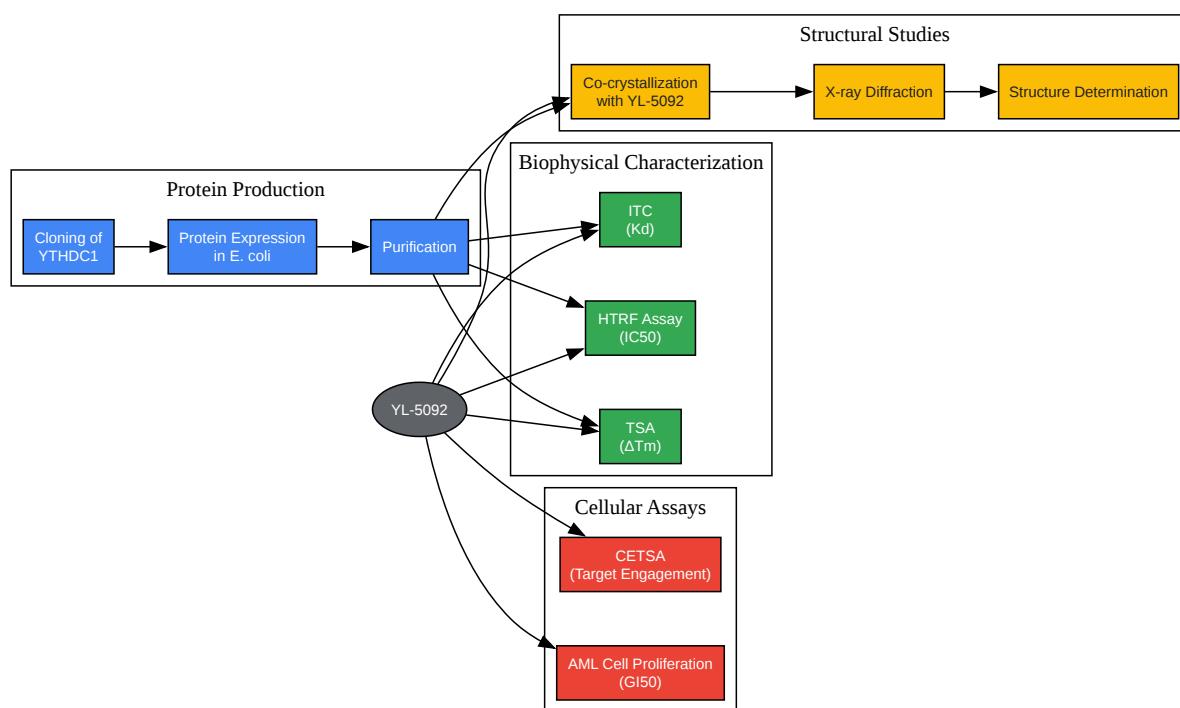
Visualizations

The following diagrams illustrate the signaling pathway of YTHDC1 and the experimental workflow for inhibitor characterization.



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Caption: YTHDC1 signaling pathway and inhibition by **YL-5092** in AML.



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Caption: Experimental workflow for **YL-5092** and YTHDC1 characterization.

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